molecular formula C17H16ClN3 B15173403 (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride CAS No. 1196146-40-3

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B15173403
CAS No.: 1196146-40-3
M. Wt: 297.8 g/mol
InChI Key: JTHJLVUKDYCOGI-UHFFFAOYSA-N
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Description

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of two phenyl groups attached to the pyrimidine ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde and urea in the presence of a base such as sodium ethoxide.

    Introduction of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Methylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound binds to the active site of the enzyme, preventing its normal function and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

(4,6-Diphenylpyrimidin-2-YL)methanamine hydrochloride can be compared with other pyrimidine derivatives, such as:

    (4,6-Dimethylpyrimidin-2-YL)methanamine hydrochloride: Similar in structure but with methyl groups instead of phenyl groups.

    (4,6-Diphenylpyrimidin-2-amine): Lacks the methanamine group.

    (4,6-Diphenylpyrimidin-2-YL)ethanamine hydrochloride: Contains an ethanamine group instead of a methanamine group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1196146-40-3

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

(4,6-diphenylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C17H15N3.ClH/c18-12-17-19-15(13-7-3-1-4-8-13)11-16(20-17)14-9-5-2-6-10-14;/h1-11H,12,18H2;1H

InChI Key

JTHJLVUKDYCOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)CN)C3=CC=CC=C3.Cl

Origin of Product

United States

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